![molecular formula C13H11N3O B8644494 [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine](/img/structure/B8644494.png)
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, attached to a phenylmethanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine typically involves the formation of the oxazole ring followed by its fusion to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as trifluoroacetic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and conditions is critical to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may include heat or light to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce primary or secondary amines.
科学研究应用
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction cascades that lead to changes in cellular functions. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting protective effects on cells.
相似化合物的比较
Similar Compounds
[2-(Pyridin-2-yl)oxazole]: Similar in structure but lacks the phenylmethanamine group.
[3-(Pyridin-2-yl)imidazole]: Contains an imidazole ring instead of an oxazole ring.
[2-(Pyridin-2-yl)thiazole]: Features a thiazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine lies in its specific structural arrangement, which imparts distinct chemical and biological properties
属性
分子式 |
C13H11N3O |
|---|---|
分子量 |
225.25 g/mol |
IUPAC 名称 |
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H11N3O/c14-8-9-3-1-4-10(7-9)13-16-12-11(17-13)5-2-6-15-12/h1-7H,8,14H2 |
InChI 键 |
KSOIZAUIMVMSJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)CN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
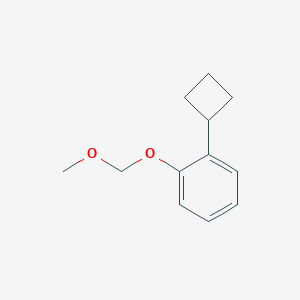

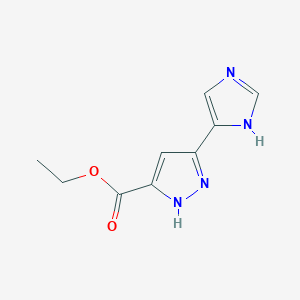

![4-[(1H-1,2,4-Triazol-5-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8644431.png)
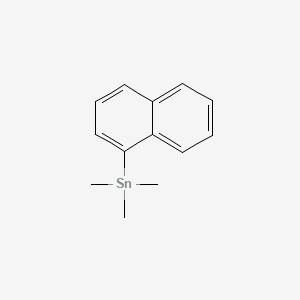
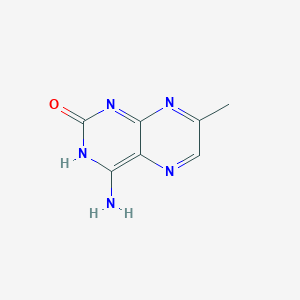
![methyl 2-amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B8644469.png)
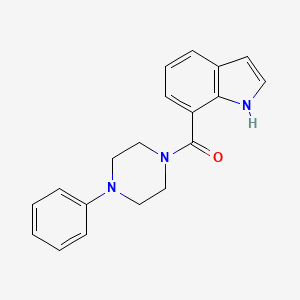


![1-Bromo-2-[4-(methanesulfonyl)phenyl]-6-methoxynaphthalene](/img/structure/B8644498.png)
![4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol](/img/structure/B8644503.png)

